An In-depth Technical Guide to the Chemical Properties and Structure of Octadecamethyloctasiloxane
An In-depth Technical Guide to the Chemical Properties and Structure of Octadecamethyloctasiloxane
This guide provides a comprehensive technical overview of octadecamethyloctasiloxane, a linear siloxane oligomer of significant interest in materials science, personal care formulations, and as a high-performance lubricant. Designed for researchers, chemists, and formulation scientists, this document delves into the fundamental molecular structure, physicochemical properties, synthesis, and analytical characterization of this compound, grounding all claims in established scientific principles and methodologies.
Introduction: Understanding the Siloxane Backbone
Octadecamethyloctasiloxane, also known by its shorthand notation MD₆M, belongs to the family of polydimethylsiloxanes (PDMS). These materials are distinguished by a backbone of repeating silicon-oxygen (Si-O) units, which imparts a unique combination of properties not found in traditional carbon-based polymers. The Si-O bond is significantly longer (approx. 1.64 Å) and the Si-O-Si bond angle is much wider (approx. 143°) compared to their C-C and C-O-C counterparts in organic polymers.[1] This structural flexibility results in a very low barrier to bond rotation, leading to high chain mobility. This fundamental characteristic is the origin of the low surface tension, high compressibility, and excellent lubricating properties of materials like octadecamethyloctasiloxane.
Molecular Structure and Conformation
Octadecamethyloctasiloxane is a precisely defined linear siloxane oligomer. Its structure consists of a central chain of six dimethylsiloxane "D" units, capped at both ends by trimethylsilyl "M" units.
-
Molecular Formula : C₁₈H₅₄O₇Si₈[2]
-
CAS Number : 556-69-4[2]
-
Structure : (CH₃)₃Si-O-[-Si(CH₃)₂-O-]₆-Si(CH₃)₃
The notation MD₆M is a standard in silicone chemistry, where:
-
M represents a monofunctional (CH₃)₃SiO₀.₅ unit, which acts as a chain terminator.
-
D represents a difunctional (CH₃)₂SiO unit, which forms the linear repeating backbone of the polymer.
The diagram below illustrates the molecular structure of octadecamethyloctasiloxane.
Caption: Workflow for the synthesis of MD₆M via catalytic equilibration.
Analytical Characterization and Quality Control
Confirming the identity and purity of octadecamethyloctasiloxane is a self-validating process that relies on a combination of chromatographic and spectroscopic techniques.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for the structural elucidation of siloxanes.
-
¹H NMR: The proton NMR spectrum is remarkably simple. Due to the high magnetic equivalence of all methyl protons, the spectrum shows a single, sharp singlet at approximately 0.05-0.1 ppm (relative to TMS). The integral of this peak corresponds to all 54 protons.
-
¹³C NMR: The carbon NMR spectrum is similarly simple, exhibiting a single resonance for the methyl carbons at approximately 1.0 ppm.
-
²⁹Si NMR: This is the most informative NMR technique for siloxanes. It clearly distinguishes between the different silicon environments in the molecule. For octadecamethyloctasiloxane, two distinct signals are expected:
Infrared (IR) Spectroscopy: The IR spectrum is dominated by characteristic vibrations of the siloxane structure.
-
~2965 cm⁻¹: C-H stretching of the methyl groups.
-
~1260 cm⁻¹: Symmetric CH₃ deformation ("umbrella" mode) in Si-CH₃ groups. This is a highly characteristic peak for methylsilicones.
-
~1000-1100 cm⁻¹: A very strong and broad absorption band corresponding to the asymmetric Si-O-Si stretching vibration of the siloxane backbone.
-
~800 cm⁻¹: Si-C stretching and CH₃ rocking modes.
Mass Spectrometry (MS): When analyzed by Gas Chromatography-Mass Spectrometry (GC-MS), siloxanes exhibit predictable fragmentation patterns.
-
Molecular Ion (M⁺): The molecular ion peak at m/z 607 is typically very weak or completely absent in electron ionization (EI) mass spectra.
-
Base Peak ([M-15]⁺): The most common fragmentation pathway is the loss of a single methyl group (-CH₃) from one of the silicon atoms. This results in the formation of a stable silylium ion. For octadecamethyloctasiloxane, this gives an intense base peak at m/z 592 . [4]* Other Fragments: A series of other fragment ions corresponding to the cleavage of the siloxane backbone and further loss of methyl groups can also be observed. The ion at m/z 73, corresponding to the [(CH₃)₃Si]⁺ fragment, is also very common in the spectra of trimethylsilyl-terminated compounds.
Chromatographic Purity Assessment
A standardized protocol for assessing the purity of octadecamethyloctasiloxane and separating it from other oligomers is essential.
Protocol: Gas Chromatography (GC) Purity Analysis
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS) is used. A low-polarity capillary column (e.g., DB-1, DB-5) is suitable for separating siloxanes.
-
Sample Preparation: Prepare a dilute solution of the octadecamethyloctasiloxane sample (approx. 1 mg/mL) in a suitable solvent like hexane or toluene.
-
GC Conditions:
-
Injector Temperature: 300°C
-
Carrier Gas: Helium, constant flow (e.g., 1 mL/min)
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp at 15°C/min to 320°C, and hold for 10 minutes. This temperature program ensures the separation of shorter-chain siloxanes from the target MD₆M and elution of any higher-boiling impurities.
-
Detector Temperature (FID): 320°C
-
-
Data Analysis: The purity is determined by calculating the peak area percentage. The retention time of the main peak should correspond to a verified octadecamethyloctasiloxane standard. The MS detector can be used to confirm the identity of the main peak and any impurities based on their fragmentation patterns.
The following diagram outlines the logical workflow for the complete analytical characterization of a synthesized batch of octadecamethyloctasiloxane.
Caption: A self-validating workflow for the analytical characterization of MD₆M.
References
-
Pérez, E., Contreras-Lopez, D., Vallejo, J., & Gonzalez-Calderon, J.A. (2020). Polysiloxanes as polymer matrices in biomedical engineering: their interesting properties as the reason for the use in medical sciences. ResearchGate. Available at: [Link]
-
Gibbs, G.V., Hamil, M.M., Louisnathan, S.J., Bartell, L.S., & Yow, H. (1972). Correlations between Si-O bond length, Si-O-Si angle and bond overlap populations calculated using extended Hückel molecular orbital theory. American Mineralogist, 57, 1578-1613. Available at: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11171, Octadecamethyloctasiloxane. Retrieved from [Link].
-
University of California, Irvine. (n.d.). Silicon-oxygen bond formation for the novel synthesis of siloxane molecules and structures. Retrieved from [Link]
-
Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000765 for Octamethylcyclotetrasiloxane. Retrieved from [Link]
-
Silicones Europe. (n.d.). The Unique Physico-Chemical Properties of Siloxanes. Retrieved from [Link]
-
Zhang, Y., et al. (2019). Structural analysis of SiO2 gel films by high energy electron diffraction. ResearchGate. Available at: [Link]
-
Man, P. (n.d.). 29Si NMR Some Practical Aspects. Pascal-Man. Retrieved from [Link]
-
Enthaler, S., et al. (2021). Entropy-driven depolymerization of polydimethylsiloxane. DOI. Available at: [Link]
-
National Institute of Standards and Technology. (n.d.). Cyclooctasiloxane, hexadecamethyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
SpectraBase. (n.d.). Octamethyl-cyclotetrasiloxane - Optional[29Si NMR] - Chemical Shifts. Retrieved from [Link]
-
PubChemLite. (n.d.). Octadecamethyloctasiloxane (C18H54O7Si8). Retrieved from [Link]
-
Chemsrc. (2025). octadecamethyloctasiloxane | CAS#:556-69-4. Retrieved from [Link]
-
Grimme, S., et al. (2010). The 29Si NMR chemical shifts of selected chemical species. ResearchGate. Available at: [Link]
-
Gottlieb, H.E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Available at: [Link]
-
JEOL Ltd. (n.d.). Analysis of polydimethylsiloxanes by GC/TOFMS. Retrieved from [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. Available at: [Link]
- Google Patents. (n.d.). CN104059097A - Method for preparing dichlorodimethylsilane by virtue of disproportionation.
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available at: [Link]
-
University of Wisconsin-Madison, Department of Chemistry. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
-
KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]
- Google Patents. (n.d.). US2615034A - Method of preparation of trimethylchlorosilane.
